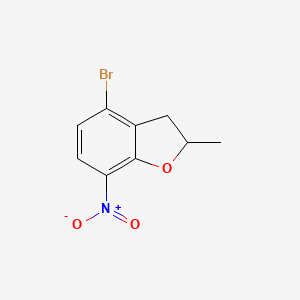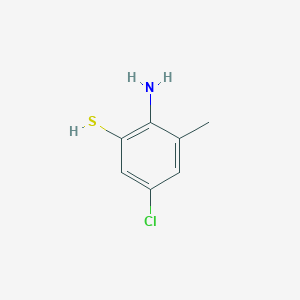
2-(4-Bromo-3-hydroxy-2-quinolyl)-N-(3-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-2,3-dihydro-1,3-dioxo-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-hydroxy-2-quinolyl)-N-(3-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-2,3-dihydro-1,3-dioxo-1H-indene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a quinoline moiety, a triazine ring, and an indene carboxamide structure, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-hydroxy-2-quinolyl)-N-(3-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-2,3-dihydro-1,3-dioxo-1H-indene-5-carboxamide involves multiple steps, including the formation of the quinoline, triazine, and indene carboxamide moieties.
Formation of Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with dibutylamine and fluorine gas under controlled conditions.
Formation of Indene Carboxamide: The indene carboxamide structure can be synthesized by reacting indene with phthalic anhydride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and indene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazine ring and the quinoline moiety. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the bromo and fluoro positions. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide and indene dicarboxylic acid.
Reduction: Formation of reduced triazine derivatives and quinoline derivatives.
Substitution: Formation of substituted quinoline and triazine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Fluorescent Probes: The compound’s fluorescent properties can be utilized in biological imaging.
Medicine
Drug Development:
特性
CAS番号 |
94232-75-4 |
|---|---|
分子式 |
C36H32BrFN6O5 |
分子量 |
727.6 g/mol |
IUPAC名 |
2-(4-bromo-3-hydroxyquinolin-2-yl)-N-[3-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenyl]-1,3-dioxoindene-5-carboxamide |
InChI |
InChI=1S/C36H32BrFN6O5/c1-3-5-16-44(17-6-4-2)35-41-34(38)42-36(43-35)49-22-11-9-10-21(19-22)39-33(48)20-14-15-23-25(18-20)31(46)27(30(23)45)29-32(47)28(37)24-12-7-8-13-26(24)40-29/h7-15,18-19,27,47H,3-6,16-17H2,1-2H3,(H,39,48) |
InChIキー |
PHSBYTVTEQKYCH-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C(=O)C(C4=O)C5=NC6=CC=CC=C6C(=C5O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
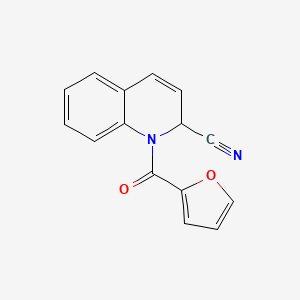
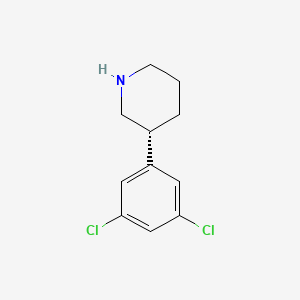
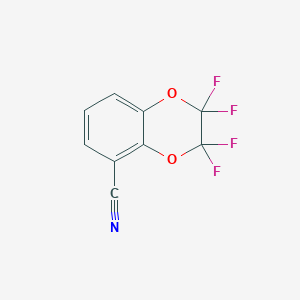
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
